Tert-butyl 3-amino-2-phenylpropanoate
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-phenylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 |
InChI Key |
LPAOHMKGUMWLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
- Protecting Group : The tert-butyl ester group is commonly used as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents. This property allows for selective reactions involving amino acids without interfering with other functional groups .
- Synthesis of Biologically Active Compounds : Tert-butyl 3-amino-2-phenylpropanoate has been employed in the synthesis of various biologically active molecules. For instance, it serves as a precursor in the development of pharmacologically relevant compounds by facilitating the introduction of amino acid functionalities into complex structures .
- Chiral Ligands : The compound can also act as a chiral ligand in asymmetric synthesis, enhancing the enantioselectivity of reactions. This application is particularly valuable in the pharmaceutical industry, where the production of optically pure compounds is essential for drug efficacy .
Case Study 1: Synthesis of Peptides
In a study focusing on peptide synthesis, this compound was utilized to construct peptide bonds efficiently. The tert-butyl ester facilitated the coupling reactions, leading to high yields of desired peptide products. The use of this compound allowed for easier purification processes due to its favorable solubility characteristics .
Case Study 2: Development of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. In vitro studies indicated that these derivatives could inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) studies highlighted the significance of the tert-butyl group in enhancing biological activity while maintaining low toxicity levels .
Table 1: Comparison of Yields in Peptide Synthesis
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Direct Coupling | 85 | Room temperature, 24 hours |
| Coupling with Tert-Butyl Ester | 92 | 40°C, 12 hours |
| Traditional Methods | 70 | Room temperature, 48 hours |
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Tert-butyl derivative A | 5 | MCF-7 (Breast) |
| Tert-butyl derivative B | 10 | HeLa (Cervical) |
| Unmodified Amino Acid | >50 | MCF-7 |
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-amino-2-phenylpropanoic acid.
Conditions and Reagents
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 8–12 h | 85–92 | |
| Basic hydrolysis | NaOH (2 M), 60°C, 6 h | 78–84 |
Mechanism :
-
Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of water to form a hydroxide ion, initiating nucleophilic substitution.
Transesterification
The tert-butyl ester reacts with alcohols to form alternative esters. Phosphorus trichloride (PCl₃) mediates this reaction by generating an acid chloride intermediate.
Key Data
| Substrate | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tert-butyl ester | Methanol | PCl₃ | 80°C, 3 h, air | Methyl ester | 92 | |
| Tert-butyl ester | Benzyl alcohol | PCl₃ | 80°C, 11 h, air | Benzyl ester | 66 |
Mechanism :
-
PCl₃ reacts with the ester to form a reactive acid chloride.
-
The acid chloride undergoes nucleophilic acyl substitution with the alcohol.
Aminolysis
The ester reacts with primary or secondary amines to produce amides.
Example Reactions
| Amine | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | PCl₃ | 80°C, 8 h, air | N-Phenylamide | 76 | |
| 4-Methoxyaniline | PCl₃ | 80°C, 8 h, air | N-(4-MeO-Phenyl)amide | 71 |
Mechanism :
Similar to transesterification, PCl₃ generates an acid chloride, which reacts with the amine to form the amide.
Nucleophilic Substitution
The amino group participates in nucleophilic reactions, such as alkylation or acylation.
Reactions
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl bromide | N-Benzyl derivative | K₂CO₃, DMF, 60°C | 88 | |
| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C | 91 |
Steric Effects :
The bulky tert-butyl group reduces reaction rates in sterically hindered environments, necessitating prolonged reaction times.
Oxidation Reactions
The amino group can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions.
Examples
| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 3-Nitro-2-phenylpropanoate | H₂SO₄, 50°C | 65 | |
| H₂O₂/Cu(II) | 3-Nitroso derivative | Ethanol, reflux | 58 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares tert-butyl 3-amino-2-phenylpropanoate with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Molecular Properties
*Inferred values based on structural analysis.
Key Observations:
Stability and Reactivity
- tert-Butyl esters generally exhibit stability in basic conditions but hydrolyze under acidic conditions (e.g., trifluoroacetic acid) .
- Trifluoromethyl-substituted analogs (e.g., ) may exhibit enhanced resistance to enzymatic degradation due to the CF₃ group’s strong electron-withdrawing effects .
- Methoxy-containing analogs (e.g., ) are prone to oxidative degradation but offer tunable reactivity in glycosylation or alkylation reactions.
Preparation Methods
Reaction Conditions and Mechanism
A representative synthesis begins with a tert-butyl ester precursor containing a protected amino group, such as a benzyl or (1R)-1-phenylethyl moiety. For example, tert-butyl (2R,3R)-3-[(1R)-1-phenylethylamino]-2-hydroxy-3-phenylpropanoate undergoes hydrogenation using 10 wt% Pd(OH)₂ on carbon in methanol under 5 atm H₂ at room temperature for 15 hours. The reaction proceeds via cleavage of the N-benzyl and N-(1-phenylethyl) groups, yielding tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate quantitatively (>99% yield).
Key Advantages:
Table 1: Catalytic Hydrogenation Parameters
| Parameter | Details |
|---|---|
| Catalyst | 10 wt% Pd(OH)₂/C |
| Solvent | Methanol |
| Temperature | 20–25°C |
| Pressure | 5 atm H₂ |
| Yield | Quantitative (>99%) |
| Stereochemical Outcome | Retention of (2R,3R) configuration |
Direct Esterification Using Tf₂NH Catalyst
A novel method utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) enables direct tert-butylation of carboxylic acids, bypassing the need for protecting groups. This approach is particularly advantageous for amino acids, where traditional esterification methods often require protection of the amino group.
Reaction Protocol
3-Amino-2-phenylpropanoic acid is suspended in tert-butyl acetate (t-BuOAc) with 1.1 equivalents of Tf₂NH. The reaction proceeds at 0°C for 2.5 hours, forming this compound as the Tf₂NH salt, which is subsequently desalinated using aqueous ammonia.
Key Advantages:
Table 2: Tf₂NH-Catalyzed Esterification Conditions
| Parameter | Details |
|---|---|
| Catalyst | Tf₂NH (1.1 eq) |
| Solvent | tert-Butyl acetate |
| Temperature | 0°C |
| Reaction Time | 2.5 hours |
| Yield | 86% |
Acid-Catalyzed Esterification
Conventional acid-catalyzed esterification remains a viable route, though it requires protection of the amino group to prevent side reactions. Sulfuric acid or p-toluenesulfonic acid (TsOH) is commonly used to facilitate the reaction between 3-amino-2-phenylpropanoic acid and tert-butanol.
Typical Procedure
The amino group is first protected as a benzyl carbamate (Cbz) or tert-butoxycarbonyl (Boc) derivative. The protected acid is then refluxed with tert-butanol in toluene or dichloromethane, catalyzed by TsOH. After 12–24 hours, the tert-butyl ester is isolated via extraction and chromatography.
Limitations:
-
Multi-Step Synthesis : Requires protection/deprotection steps.
-
Moderate Yields : 60–75% due to competing side reactions.
Transesterification from Alkyl Esters
Transesterification offers a route to tert-butyl esters from methyl or ethyl analogs. For example, methyl 3-amino-2-phenylpropanoate reacts with tert-butanol in the presence of titanium(IV) isopropoxide, yielding the tert-butyl ester after 48 hours at 80°C.
Table 3: Transesterification Conditions
| Parameter | Details |
|---|---|
| Catalyst | Titanium(IV) isopropoxide |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 48 hours |
| Yield | 65–70% |
Industrial-Scale Synthesis Considerations
While laboratory methods prioritize stereochemical control, industrial production emphasizes cost-effectiveness and throughput. Continuous flow reactors are employed to enhance efficiency, with automated systems optimizing parameters such as temperature, pressure, and catalyst loading. The Tf₂NH-catalyzed method is particularly promising for scale-up due to its simplicity and reduced reliance on hazardous reagents .
Q & A
Q. What are the recommended storage conditions for Tert-butyl 3-amino-2-phenylpropanoate to ensure stability?
The compound should be stored in tightly sealed containers under inert gas (e.g., nitrogen) at temperatures below -20°C to prevent degradation. This is critical due to the sensitivity of tert-butyl esters to hydrolysis and thermal instability. Storage in a cool, dry, and well-ventilated area away from ignition sources is also advised .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure access to eye-wash stations and safety showers. For respiratory protection in poorly ventilated areas, use NIOSH-approved P95 respirators. Avoid skin contact and inhalation by working in fume hoods. Collect spills using non-sparking tools and dispose of as hazardous waste .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D NMR) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) can validate molecular weight and purity. Dynamic low-temperature NMR may resolve conformational ambiguities in chiral centers .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
The compound’s molecular weight (307.4 g/mol), solubility in organic solvents (e.g., dichloromethane, THF), and sensitivity to acidic/basic conditions are critical. Stability studies under varying pH and temperature should precede reaction planning. Note that tert-butyl esters are prone to cleavage under strong acids .
Advanced Research Questions
Q. How do dynamic NMR and DFT calculations resolve conformational ambiguities in tert-butyl-containing compounds?
Dynamic NMR at low temperatures can capture slow conformational exchanges, such as axial-equatorial isomerism of the tert-butyl group. Density Functional Theory (DFT) calculations, including explicit solvent models, predict thermodynamic stability of conformers. For example, axial tert-butyl groups in chair conformations may dominate in solution despite steric strain .
Q. What synthetic strategies are effective for introducing tert-butyl groups into amino acid derivatives like this compound?
Use tert-butoxycarbonyl (Boc) as a protecting group for amines. For example, Boc-protected intermediates can be synthesized via Schlenk techniques under anhydrous conditions. Post-functionalization may involve Pd-catalyzed cross-coupling or enzymatic resolution for enantiopure products. Multi-step routes, as seen in patent applications, often combine alkylation and carboxylation steps .
Q. How does the tert-butyl group influence the physicochemical properties of amino acid derivatives in material science applications?
The tert-butyl group enhances solubility in non-polar solvents and increases steric bulk, which can reduce crystallization rates in polymers. In polyimides, tert-butyl substituents improve free volume, enhancing gas permeability. Computational studies (e.g., molecular dynamics) can model these effects .
Q. How should researchers address discrepancies in reported toxicity or ecological data for this compound?
Conduct in vitro assays (e.g., Ames test for mutagenicity) and acute toxicity studies (OECD Guideline 423) to fill data gaps. Cross-reference regulatory databases (e.g., ECHA, PubChem) and prioritize peer-reviewed studies over vendor-provided SDS sheets, which often lack comprehensive toxicological profiles .
Q. What methodologies are recommended for analyzing reaction byproducts or degradation products of this compound?
Use hyphenated techniques like LC-MS/MS or GC-MS with electron ionization to identify trace impurities. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with kinetic modeling can predict degradation pathways. Solid-state NMR may reveal crystallinity changes in aged samples .
Q. How can computational tools optimize reaction conditions for tert-butyl-containing compounds to minimize side reactions?
Transition state modeling (e.g., using Gaussian or ORCA) predicts regioselectivity in nucleophilic substitutions. Solvent effects can be simulated via COSMO-RS. Machine learning platforms (e.g., Chemprop) may suggest optimal catalysts or temperatures based on reaction databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
